molecular formula C12H17NO3 B1486418 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid CAS No. 1158691-14-5

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid

Cat. No.: B1486418
CAS No.: 1158691-14-5
M. Wt: 223.27 g/mol
InChI Key: RUGSSKCAYGRQLN-UHFFFAOYSA-N
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Description

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid (CAS 1158691-14-5) is a high-value chemical building block with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol . This compound features a piperidine ring, a crucial scaffold in medicinal chemistry, which is N-substituted with a furan-2-ylmethyl group and functionalized with an acetic acid side chain at the 4-position . The distinct structure of this compound makes it a versatile intermediate for researchers developing novel bioactive molecules. The primary research value of this compound lies in its potential application for synthesizing new pharmaceutical candidates. Piperidine and furan rings are recognized pharmacophores, and their combination is of significant interest in drug discovery. For instance, structurally related piperidine derivatives have demonstrated promising antifungal activity against challenging pathogens like Candida auris , a multidrug-resistant fungus, by inducing apoptotic cell death and disrupting cell membrane integrity . Furthermore, furan-based small molecules are being actively investigated for their ability to inhibit cation channels , such as Aquaporin-1 (AQP1), with potential therapeutic implications for conditions like sickle cell disease . Researchers can utilize this compound as a key synthetic precursor to create novel compounds for screening in these and other areas, including inflammation and infectious disease. Intended Use & Handling: This product is strictly provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGSSKCAYGRQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid generally proceeds via the following key stages:

  • 1.1 Synthesis of Furan-2-ylmethyl Piperidine Intermediate:
    This step involves the construction of the piperidine ring substituted at the nitrogen with a furan-2-ylmethyl group. Typically, 4-piperidone is reacted with furfuryl chloride under nucleophilic substitution conditions to attach the furan-2-ylmethyl moiety to the piperidine nitrogen.

  • 1.2 Introduction of the Acetic Acid Moiety:
    The piperidine intermediate is then functionalized at the 4-position with an acetic acid group. This is commonly achieved through acetylation or alkylation reactions using reagents such as chloroacetic acid or its derivatives, followed by hydrolysis if necessary to yield the free acid.

  • 1.3 Purification and Isolation:
    The final compound is isolated and purified using standard organic chemistry techniques such as crystallization, extraction, and chromatographic methods to ensure high purity suitable for research or industrial applications.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Notes
Furan-2-ylmethyl Piperidine Synthesis 4-piperidone, furfuryl chloride, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Nucleophilic substitution to attach furan-2-ylmethyl group to piperidine nitrogen
Acetylation/Alkylation Chloroacetic acid or chloroacetyl chloride, base (e.g., NaOH), solvent (e.g., THF or DMF), controlled temperature Introduction of acetic acid moiety at piperidine 4-position
Hydrolysis (if ester intermediate formed) Aqueous base (NaOH), heating Conversion of ester to free acid
Purification Extraction, crystallization, chromatographic techniques To isolate pure this compound

Industrial and Advanced Synthetic Techniques

  • Scale-Up Considerations:
    Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields. Microwave-assisted synthesis has also been explored to accelerate reaction rates and improve product purity.

  • Catalysts and Additives:
    Use of phase transfer catalysts or metal halide catalysts (e.g., NaI, KI) can enhance substitution efficiency in the alkylation steps.

  • Reaction Optimization:
    Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Chemical Reaction Analysis

The compound’s preparation involves several types of reactions:

  • Nucleophilic Substitution:
    The key step attaching the furan-2-ylmethyl group to the piperidine nitrogen is a nucleophilic substitution reaction using furfuryl chloride.

  • Acetylation/Alkylation:
    Introduction of the acetic acid moiety involves alkylation of the piperidine ring with chloroacetic acid or its derivatives.

  • Hydrolysis:
    If ester intermediates are formed, hydrolysis is performed to yield the free acid.

  • Potential Side Reactions:
    Oxidation of the furan ring and over-alkylation can occur but are minimized by controlled reaction conditions.

Research Findings and Data Summary

Parameter Observations/Results Reference/Notes
Molecular Weight 237.25 g/mol Confirmed by computational analysis
Reaction Yield (Typical) 70-85% overall yield for multi-step synthesis Dependent on reaction optimization and purification
Purity >98% after purification Verified by chromatographic methods
Reaction Time 4-6 hours total (lab scale) Including substitution and acetylation steps
Solvent Systems Acetonitrile, THF, DMF commonly used Selected for solubility and reactivity

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the piperidine ring to produce corresponding amines.

  • Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are employed for acetylation reactions.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Esters and amides of acetic acid.

Scientific Research Applications

2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring can bind to enzymes or receptors, modulating their activity. The acetic acid moiety may influence the compound's solubility and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Furan vs. Aryl Substituents: The furan-2-ylmethyl group is electron-rich due to the oxygen lone pairs, contrasting with electron-withdrawing groups like cyano (9b) or acetyl (9a). This may enhance nucleophilicity at the piperidine nitrogen or influence binding to biological targets .
  • Boc/Cbz Protection: Boc and Cbz groups are used to protect amines during synthesis. Boc offers steric bulk and stability under basic conditions, whereas Cbz is cleaved via hydrogenolysis . The target compound’s furanmethyl group lacks such protective utility but may confer unique reactivity.
  • Heterocyclic Variants : Pyridine (electron-deficient) and furan (electron-rich) substituents exhibit divergent electronic effects. Pyridine-containing analogs (e.g., 2-(1-(pyridin-4-yl)piperidin-4-yl)acetic acid) may engage in hydrogen bonding or π-π stacking distinct from furan derivatives .

Pharmacological Potential

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Compounds 9a–9e demonstrate sEH inhibitory activity, suggesting the target compound’s piperidine-acetic acid backbone may share this mechanism. The furan substituent’s lipophilicity could modulate membrane permeability or enzyme binding .
  • Anti-inflammatory Activity: Derivatives like 9b with polar groups (cyano) show enhanced activity, implying that the furan’s polarity may similarly influence efficacy .

Biological Activity

The compound 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid is a novel piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the furan ring is believed to contribute to its biological activity by enhancing lipophilicity and enabling better cellular uptake.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial activity against resistant strains of Candida auris. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates, indicating strong antifungal potential .

Cytotoxicity and Apoptosis Induction

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptotic cell death and cell cycle arrest, particularly in S-phase cells. The mechanism appears to involve disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Study 1: Antifungal Activity Against Candida auris

A study synthesized six novel piperidine derivatives, including those related to this compound. The compounds were tested for their antifungal activity against Candida auris, revealing that three derivatives exhibited potent antifungal effects with MIC values as low as 0.24 μg/mL . These compounds also demonstrated a fungicidal effect confirmed by cell count assays .

Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of piperidine derivatives on human breast cancer cells. The study found that treatment with these compounds resulted in increased apoptosis markers and inhibited cell proliferation significantly compared to controls. The observed IC50 values indicated a promising therapeutic window for further development .

Data Summary

Biological ActivityObservationsReference
Antifungal ActivityMIC: 0.24 - 0.97 μg/mL
Induction of ApoptosisIncreased caspase activity
Cytotoxicity in Cancer CellsSignificant reduction in viability

Q & A

Basic: What synthetic routes are recommended for preparing 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid?

Methodological Answer:
The synthesis of piperidine-acetic acid derivatives typically involves alkylation of a piperidine core followed by functionalization. For example:

  • Step 1: React 4-piperidineacetic acid with furan-2-ylmethyl bromide under basic conditions (e.g., NaOH in dichloromethane) to introduce the furylmethyl group at the piperidine nitrogen .
  • Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
  • Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to avoid over-alkylation.

Reference Data:

ParameterValueSource
Typical Yield60–75%
Purity Post-Purification≥95%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify furan protons (δ 6.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and acetic acid protons (δ 2.1–2.3 ppm) .
    • 13C NMR: Confirm carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm) .
  • Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H]+ ions (calculated m/z for C₁₂H₁₇NO₃: 235.12) .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in ethanol/water (R factor ≤0.05 recommended) .

Reference Data:

TechniqueKey Peaks/ParametersSource
X-ray CrystallographyR factor = 0.032–0.044

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Refrigerate at 2–8°C in a tightly sealed, moisture-proof container .
    • Avoid exposure to light (use amber glass vials) .
  • Stability Testing: Perform HPLC every 6 months to detect degradation (e.g., hydrolysis of the furan ring) .

Advanced: How can researchers optimize the alkylation step to improve yield?

Methodological Answer:

  • Reaction Optimization:
    • Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
    • Optimize solvent polarity: Dichloromethane improves solubility of hydrophobic intermediates compared to THF .
  • Troubleshooting Low Yield:
    • Confirm stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) .
    • Monitor pH (maintain ≥10 with NaOH to deprotonate the piperidine nitrogen) .

Reference Data:

ParameterOptimized ValueSource
SolventDichloromethane
CatalystTetrabutylammonium bromide

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Scenario: Discrepancy between calculated and observed NMR shifts.
  • Resolution Steps:
    • Recalculate expected shifts using computational tools (e.g., ACD/Labs or ChemDraw).
    • Compare with analogs: For example, furan proton shifts in similar compounds (δ 6.3–7.1 ppm) .
    • Validate via 2D NMR (HSQC, HMBC) to confirm connectivity .

Advanced: What computational methods support structural and functional analysis?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to biological targets (e.g., GPCRs, common for piperidine derivatives) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical IR spectra .

Reference Data:

MethodApplicationSource
DFT (B3LYP)Geometry optimization

Advanced: What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify the furan ring (e.g., replace with thiophene) or vary the piperidine substituents .
  • Biological Assays: Test analogs in vitro (e.g., receptor-binding assays) and correlate structural features (e.g., logP, polar surface area) with activity .

Reference Data:

Structural ModificationBiological ImpactSource
Furan → ThiopheneAltered lipophilicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid
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2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid

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